2-Oxostearate
Description
Properties
Molecular Formula |
C18H33O3- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-oxooctadecanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21)/p-1 |
InChI Key |
JUCAMRNDACLKGY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Chemical and Physical Properties of 2 Oxostearate
The fundamental properties of 2-Oxostearate are summarized in the table below, based on available chemical data.
| Property | Value | Source |
| IUPAC Name | 2-Oxooctadecanoic acid | genome.jp |
| Synonyms | This compound, 2-Ketostearic acid | nih.govgenome.jp |
| Molecular Formula | C18H34O3 | genome.jp |
| Molecular Weight | 298.46 g/mol | genome.jp |
| Exact Mass | 298.2508 u | genome.jp |
| CAS Number | 37250-32-1 (for the reaction product) | creative-enzymes.com |
Synthesis and Chemical Reactions of 2 Oxostearate
The synthesis of 2-oxostearate can be achieved through various chemical methods. One common approach is the oxidation of the corresponding alpha-hydroxy fatty acid, 2-hydroxystearate (B1257940). Strong oxidizing agents are typically employed for this transformation.
Additionally, synthetic routes can involve the reaction of methyl 9,10-epoxystearate (B1258512). Under certain acidic conditions in the absence of an alcohol, this epoxide can undergo a ring-opening reaction to form a mixture of methyl 9- and 10-oxostearate. researchgate.net A study also described the synthesis of 2-oxostearic acid for research purposes, though specific details of the methodology were provided in supplementary information. nih.gov
A key reaction of this compound is its decarboxylation. An enzyme system found in pig brain has been shown to catalyze the oxidative decarboxylation of 2-ketostearic acid to produce heptadecanoic acid. nih.gov This reaction represents a catabolic pathway for this fatty acid.
Biochemical Pathways and Enzymatic Reactions Involving 2 Oxostearate
In biological systems, 2-oxostearate is primarily involved in fatty acid metabolism. It is a product of the oxidation of (R)-2-hydroxystearate and (S)-2-hydroxystearate, reactions catalyzed by (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98) and (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99), respectively. wikipedia.orgwikipedia.org Both enzymes use NAD+ as a cofactor, which is reduced to NADH in the process. wikipedia.orgwikipedia.org
The reverse reaction, the reduction of this compound to a 2-hydroxyacid, is also a critical step. This is catalyzed by hydroxyacid dehydrogenases, which are important in various organisms, including bacteria like Lactococcus lactis, where they play a role in amino acid catabolism and the regeneration of NAD+. asm.org
Furthermore, this compound can undergo oxidative decarboxylation, a reaction catalyzed by a carboxy-lyase, to form a fatty acid with one less carbon atom (heptadecanoic acid). nih.gov This suggests that this compound is an intermediate in the alpha-oxidation pathway of fatty acids, a process for breaking down fatty acids by removing one carbon at a time.
Analytical Methods for the Detection and Quantification of 2 Oxostearate
The detection and quantification of 2-oxostearate and other oxo fatty acids in biological and other matrices rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method. For instance, GC-MS has been used to analyze the products of simulated gastric digestion of various lipid oxidation compounds, including methyl 1this compound. mdpi.com It has also been employed in the analysis of auto-oxidized rapeseed methyl ester to identify degradation products. soton.ac.uk
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is another powerful tool. This technique has been instrumental in identifying and quantifying a range of saturated oxo fatty acids (SOFAs), including isomers of oxostearic acid, in human plasma. researchgate.netacs.org LC-HRMS offers the advantage of analyzing these compounds directly without the need for derivatization. researchgate.net
Infrared reflection–absorption spectroscopy (IR-RAS) has been utilized to study the surface behavior of long-chain α-keto acids like 2-oxostearic acid at the air-water interface, providing insights into their physical chemistry. nih.gov Additionally, general methods for analyzing oxidized fatty acids often involve a combination of chromatographic separation (like TLC or HPLC) followed by mass spectrometry. aocs.org
Known Biological Roles and Functions of 2 Oxostearate
Biosynthetic Routes to this compound
The synthesis of this compound in biological systems is primarily achieved through the modification of fatty acid precursors, particularly via oxidation reactions that are part of specialized metabolic pathways.
Enzymatic Hydroxylation and Oxidation of Precursors (e.g., Oleic Acid, 2-Hydroxystearate)
The most direct enzymatic route to this compound involves the oxidation of its hydroxylated precursor, 2-hydroxystearate. The enzyme responsible for this conversion is (R)-2-hydroxy-fatty-acid dehydrogenase, which catalyzes the oxidation of (R)-2-hydroxystearate using NAD+ as a cofactor, resulting in the formation of this compound, NADH, and H+. wikipedia.org This reaction is a critical step in certain fatty acid metabolic pathways. wikipedia.org
While direct conversion from oleic acid to this compound is not the primary documented pathway, microbial systems demonstrate a similar two-step process of hydroxylation and subsequent oxidation at other positions of the stearate (B1226849) backbone. For instance, various bacteria can hydrate (B1144303) oleic acid to form 10-hydroxystearic acid, which is then oxidized by an alcohol dehydrogenase to produce 10-oxostearic acid. asm.orgnih.govnih.govnih.gov This two-step enzymatic cascade—hydration followed by dehydrogenation—highlights a common biological strategy for producing keto fatty acids. nih.govresearchgate.net
Table 1: Enzymatic Reactions in the Biosynthesis of Oxostearates
| Precursor | Intermediate | Product | Key Enzyme(s) | Organism/System |
|---|---|---|---|---|
| (R)-2-Hydroxystearate | - | This compound | (R)-2-hydroxy-fatty-acid dehydrogenase | Rat kidney wikipedia.org |
| Oleic Acid | 10-Hydroxystearic Acid | 10-Oxostearic Acid | Oleate (B1233923) Hydratase, Alcohol Dehydrogenase | Micrococcus luteus, Paracoccus aminophilus nih.govnih.gov |
De novo Synthesis Mechanisms in Biological Systems
Direct evidence for the de novo synthesis of this compound from basic building blocks like acetyl-CoA is not extensively documented. Standard de novo fatty acid synthesis in plastids involves the sequential addition of two-carbon units from malonyl-ACP, catalyzed by ketoacyl-ACP synthases (KAS). fspublishers.org While this process generates ketoacyl-ACP intermediates, such as 3-ketoacyl-ACP, the formation of a stable 2-oxo fatty acid is not a typical endpoint of this primary pathway. dokumen.pub However, other isomers, such as 3-oxostearic acid, have been identified as intermediate products in fatty acid biosynthesis. medchemexpress.com Additionally, 12-oxostearic acid has been found as a minor component in certain seed oils, suggesting that pathways for producing oxo-stearic acids exist in plants, though they are not part of the main fatty acid synthesis cycle. fspublishers.org
Involvement of Specific Metabolic Cycles (e.g., Fatty Acid Alpha-Oxidation Pathway)
The fatty acid alpha-oxidation pathway is a crucial metabolic cycle for the degradation of certain fatty acids, and it directly involves the formation of a 2-oxo intermediate. wikipedia.org This pathway is primarily located in the peroxisomes and is essential for metabolizing fatty acids that cannot undergo beta-oxidation due to a methyl group on the beta-carbon, such as phytanic acid. wikipedia.orgbyjus.commicrobenotes.com
The process involves the following key steps:
Activation : The fatty acid is first activated by attachment to Coenzyme A (CoA), forming an acyl-CoA. wikipedia.org
Hydroxylation : The acyl-CoA is then hydroxylated at the alpha-carbon (C-2) by a dioxygenase, yielding a 2-hydroxyacyl-CoA. wikipedia.orgbyjus.com For an 18-carbon fatty acid, this would be 2-hydroxystearoyl-CoA.
Oxidation : The 2-hydroxyacyl-CoA is subsequently oxidized to a 2-oxoacyl-CoA. wikipedia.org This step, catalyzed by an enzyme like 2-hydroxy fatty acid dehydrogenase, generates the 2-oxo intermediate. wikipedia.org
Cleavage : The resulting 2-oxoacyl-CoA is then cleaved, releasing formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. wikipedia.org
Therefore, the formation of a this compound derivative (2-oxostearoyl-CoA) is an integral, albeit transient, step within the alpha-oxidation cycle.
Catabolic Pathways and Degradation of this compound
The degradation of this compound is intrinsically linked to the metabolic pathway in which it is formed.
Oxidative Degradation Mechanisms
The primary catabolic fate of this compound, when formed as 2-oxostearoyl-CoA during alpha-oxidation, is not further oxidation but rather an oxidative decarboxylation-like cleavage. wikipedia.org This reaction is catalyzed by a lyase, which breaks the bond between the C1 (carbonyl) and C2 (alpha-keto) carbons. wikipedia.org This cleavage effectively degrades the 2-oxo intermediate, representing the final step in the removal of a single carbon unit from the carboxyl end of the fatty acid. wikipedia.orgmicrobenotes.com
Intermediary Metabolites Derived from this compound (e.g., Shorter-Chain Oxo-Acids)
The cleavage of the 2-oxostearoyl-CoA intermediate during alpha-oxidation yields two primary metabolites:
Heptadecanal (B146464) : An aldehyde with 17 carbons.
Formyl-CoA : Which is subsequently broken down to formate (B1220265) and eventually carbon dioxide. wikipedia.org
The heptadecanal is then oxidized by an aldehyde dehydrogenase to form heptadecanoic acid (a C17:0 fatty acid). wikipedia.org This shorter-chain fatty acid, now lacking the problematic alpha-carbon, can typically enter the beta-oxidation pathway for complete degradation and energy production.
While the alpha-oxidation pathway leads to a shorter-chain saturated fatty acid, other metabolic routes for different oxo-acid isomers show the potential for generating shorter-chain oxo-acids. For example, studies with Micrococcus luteus have shown that 10-oxostearic acid can be degraded via several cycles of beta-oxidation to produce shorter-chain oxo-acids, such as 4-oxolauric acid (a 12-carbon oxo-acid). tandfonline.com This suggests that if this compound were to be metabolized by a different pathway, it could potentially lead to the formation of shorter-chain oxo-acids. tandfonline.com
Table 2: Catabolic Products of Oxostearate Intermediates
| Intermediate | Degradation Pathway | Key Products | Resulting Metabolite |
|---|---|---|---|
| 2-Oxostearoyl-CoA | Alpha-Oxidation Cleavage | Heptadecanal, Formyl-CoA | Heptadecanoic Acid |
| 10-Oxostearic Acid | Beta-Oxidation | 4-Oxolauric Acid | Shorter-chain oxo-acid |
Linkages to Beta-Oxidation Pathways
Direct linkages of this compound to beta-oxidation are not well-documented in current scientific literature. Standard beta-oxidation requires a fatty acyl-CoA molecule, which undergoes a four-step cycle of dehydrogenation, hydration, oxidation, and thiolytic cleavage. mdpi.comwikipedia.org The presence of the ketone group at the alpha-carbon of this compound prevents the initial dehydrogenation step of beta-oxidation. byjus.com
However, it is plausible that a metabolic transformation of this compound could yield a substrate suitable for beta-oxidation. One such possibility involves an initial decarboxylation, a hallmark of alpha-oxidation, to produce heptadecanoic acid (a 17-carbon fatty acid). nih.gov This odd-chain fatty acid could then be activated to heptadecanoyl-CoA and subsequently enter the beta-oxidation pathway. The final round of beta-oxidation of an odd-chain fatty acid yields acetyl-CoA and propionyl-CoA. wikipedia.org
Another potential, though less directly supported, route could involve the reduction of the 2-oxo group to a hydroxyl group, forming 2-hydroxystearic acid. This could then potentially be further metabolized to enter fatty acid degradation pathways. However, research into the metabolism of 2-oxophytanic acid, a structurally related branched-chain alpha-keto acid, did not detect its conversion to a 2-hydroxy form in plasma from patients with peroxisomal disorders, suggesting this may not be a primary route. nih.gov
Metabolic Flux Analysis of this compound Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com This methodology provides a detailed snapshot of the cellular metabolic phenotype. wikipedia.org Despite the utility of MFA, specific studies quantifying the metabolic flux of this compound pathways are conspicuously absent from the current body of scientific research. The general principles of MFA, however, can be applied to hypothesize how such an analysis for this compound might be conducted.
Quantification of this compound Fluxes in Cellular and Subcellular Systems
The quantification of metabolic fluxes relies on the measurement of substrate uptake and product secretion rates, combined with a stoichiometric model of the metabolic network. wikipedia.org To quantify this compound fluxes, one would need to measure its rate of consumption and the rates of formation of its metabolic products, such as heptadecanoic acid and carbon dioxide. nih.gov
Table 1: Hypothetical Data for this compound Flux Quantification
| Metabolite | Flux (mmol/gDW/h) | Cellular Compartment |
| This compound (uptake) | -0.5 | Peroxisome/Mitochondria |
| Heptadecanoic Acid (secretion) | +0.45 | Peroxisome/Mitochondria |
| Carbon Dioxide (evolution) | +0.5 | Peroxisome/Mitochondria |
| Biomass Precursors | +0.05 | Cytosol |
This table presents hypothetical data to illustrate the type of measurements required for metabolic flux analysis of this compound. Actual experimental data is not currently available in the literature.
The subcellular location of these fluxes would also be critical. Alpha-oxidation of some fatty acids is known to occur in peroxisomes, while beta-oxidation primarily takes place in mitochondria. wikipedia.orgnih.gov Therefore, quantifying fluxes in different subcellular compartments would be necessary for a complete understanding of this compound metabolism.
Regulation of this compound Metabolic Flux
The regulation of metabolic flux is a complex process involving allosteric regulation of enzymes, transcriptional control of gene expression, and substrate availability. nih.gov For alpha-keto acids, particularly branched-chain alpha-keto acids, regulation is well-studied and often centers on the activity of specific dehydrogenase complexes and their associated kinases. researchgate.netportlandpress.com
The flux through the this compound metabolic pathway would likely be regulated by several factors:
Substrate Availability: The intracellular concentration of this compound itself would be a primary determinant of the flux.
Enzyme Activity: The activity of the enzyme(s) responsible for its metabolism, such as a putative 2-oxo acid decarboxylase, would be a key control point. nih.gov The activity of this enzyme could be modulated by allosteric effectors or post-translational modifications.
Hormonal Control: Hormones are known to regulate fatty acid and amino acid metabolism. researchgate.net It is plausible that hormones like insulin, glucagon, and thyroid hormone could influence the expression of enzymes involved in this compound metabolism.
Isotopic Tracer Studies for Pathway Elucidation
Isotopic tracer studies are a cornerstone of metabolic research, allowing for the elucidation of metabolic pathways and the quantification of fluxes. nih.govnih.gov In these experiments, a substrate labeled with a stable isotope (e.g., ¹³C or ²H) is introduced into a biological system, and the distribution of the isotope in downstream metabolites is measured, typically by mass spectrometry or NMR spectroscopy. nih.gov
While no specific isotopic tracer studies focusing on this compound are available in the published literature, the methodology is well-established. To trace the metabolism of this compound, one could synthesize [¹³C]-labeled this compound. For instance, using uniformly labeled [U-¹³C₁₈]-2-oxostearate would allow for the tracking of all 18 carbon atoms through its metabolic transformations.
Table 2: Potential Isotopic Labeling Patterns in a Hypothetical Tracer Study with [U-¹³C₁₈]-2-Oxostearate
| Metabolite | Expected Labeling Pattern | Pathway Indicated |
| Heptadecanoic Acid | [U-¹³C₁₇] | Alpha-oxidation (decarboxylation) |
| Carbon Dioxide | [¹³C] | Alpha-oxidation (decarboxylation) |
| Acetyl-CoA | [U-¹³C₂] | Subsequent beta-oxidation of heptadecanoic acid |
| Propionyl-CoA | [U-¹³C₃] | Final round of beta-oxidation of heptadecanoic acid |
By analyzing the mass isotopomer distributions of these and other metabolites, it would be possible to confirm the activity of the alpha-oxidation pathway and to quantify the flux of carbon from this compound into the products of beta-oxidation. Such studies would be invaluable in definitively mapping the metabolic fate of this intriguing fatty acid derivative.
Characterization of 2-Hydroxystearate Dehydrogenases
The biosynthesis of this compound is catalyzed by a class of enzymes known as 2-hydroxy fatty acid dehydrogenases. These enzymes belong to the family of oxidoreductases and are responsible for the reversible oxidation of a hydroxyl group at the second carbon (C-2) of a fatty acid to a keto group. d-nb.info Specifically, two stereospecific enzymes are primarily involved in the conversion of 2-hydroxystearate to this compound:
(R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98) : This enzyme catalyzes the oxidation of (R)-2-hydroxystearate. wikipedia.org
(S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99) : This enzyme is specific for the (S)-enantiomer of 2-hydroxystearate. wikipedia.org
Enzyme Kinetics and Substrate Specificity
The Michaelis-Menten constant (Km) provides a measure of the affinity of an enzyme for its substrate, while the maximum reaction rate (Vmax) and turnover number (kcat) describe its catalytic efficiency. libretexts.orgresearchgate.net While detailed kinetic parameters for the dehydrogenases acting specifically on 2-hydroxystearate are not extensively documented in readily available literature, the broader family of D-isomer specific 2-hydroxyacid dehydrogenases has been studied. ebi.ac.ukresearchgate.net These enzymes can exhibit a wide range of substrate specificities, acting on various 2-keto acids. ebi.ac.uk
Studies on related enzymes, such as 3beta-hydroxysteroid dehydrogenase, have shown significant differences in Km and kcat values between isoforms, highlighting how small changes in enzyme structure can impact kinetic properties. nih.gov For the broader family of D-2-hydroxyacid dehydrogenases, some members are highly specific while others are more promiscuous, acting on multiple substrates with varying efficiency. researchgate.net
Table 1: General Kinetic Parameters for Dehydrogenase Enzymes
| Parameter | Description | Significance |
|---|---|---|
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for the substrate; a lower Km suggests a higher affinity. |
| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. | Represents the catalytic potential of the enzyme. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of a single enzyme molecule. |
| kcat/Km (Catalytic Efficiency) | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product. | Reflects both binding affinity and catalytic activity. |
This table describes general enzyme kinetic parameters. Specific values for 2-hydroxystearate dehydrogenase are not widely reported.
Co-factor Dependencies (e.g., NAD+/NADH)
The catalytic activity of both (R)- and (S)-2-hydroxystearate dehydrogenases is dependent on the co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgwikipedia.org In the oxidation reaction, 2-hydroxystearate is converted to this compound, and in the process, NAD+ is reduced to NADH, accepting a hydride ion from the substrate. d-nb.infowikipedia.orgwikipedia.org
The reaction is reversible: (R)- or (S)-2-hydroxystearate + NAD+ ⇌ this compound + NADH + H+ wikipedia.orgwikipedia.org
Mechanistic Studies of Catalysis
The catalytic mechanism for 2-hydroxy fatty acid dehydrogenases involves the oxidation of the C-2 hydroxyl group. d-nb.info These enzymes belong to the superfamily of D-specific 2-hydroxy acid dehydrogenases, which are well-studied models for understanding hydride ion transfer in catalysis. nih.gov
While the specific catalytic residues for 2-hydroxystearate dehydrogenase have not been fully elucidated, mechanisms have been proposed for related enzymes. For instance, the mechanism for L-3-hydroxyacyl-CoA dehydrogenase involves a catalytic dyad of glutamic acid and histidine residues. ebi.ac.uk The histidine acts as a general base, abstracting a proton from the substrate's hydroxyl group, while the glutamic acid residue helps to stabilize the histidine. ebi.ac.uk Following this deprotonation, an oxyanion intermediate is formed, which then collapses, leading to the transfer of a hydride ion to the NAD+ co-factor. ebi.ac.uk It is plausible that 2-hydroxystearate dehydrogenases employ a similar mechanism involving key acidic and basic residues within their active site to facilitate catalysis.
Other Oxidoreductases and Lyases Involved in this compound Metabolism
While the primary biosynthesis of this compound involves the direct oxidation of 2-hydroxystearate, other oxidoreductases and lyases play crucial roles in its further transformation and in related metabolic pathways. These enzymes are part of a broader network that ensures the efficient processing of fatty acids and their derivatives.
Oxidoreductases are a vast family of enzymes that catalyze the transfer of electrons from one molecule (the reductant, or electron donor) to another (the oxidant, or electron acceptor). frontiersin.org In the context of this compound metabolism, these enzymes can be involved in both its synthesis from precursors other than 2-hydroxystearate and its conversion into other metabolic intermediates. For instance, certain oxidoreductases can act on various fatty acid derivatives, potentially leading to the formation of this compound through alternative pathways. The specificity of these enzymes can vary significantly, with some exhibiting broad substrate tolerance. u-tokyo.ac.jp
One notable example is the 2-oxoacid:ferredoxin oxidoreductase (OFOR) family of enzymes found in archaea. u-tokyo.ac.jp These enzymes have a simpler structure compared to many other oxidoreductases but demonstrate broad substrate specificity, enabling them to catalyze reactions with various molecules, including 2-oxoacids. u-tokyo.ac.jp This suggests a potential role in the metabolism of compounds like this compound in these organisms.
The following table provides an overview of some oxidoreductases and lyases that are pertinent to the broader metabolic context of this compound.
| Enzyme Class | Specific Enzyme Example | EC Number | Function in Relation to Fatty Acid Metabolism | Potential Relevance to this compound |
|---|---|---|---|---|
| Oxidoreductase | (R)-2-hydroxy-fatty-acid dehydrogenase | 1.1.1.98 | Catalyzes the reversible oxidation of (R)-2-hydroxystearate to this compound. wikipedia.org | Directly involved in the biosynthesis of this compound. wikipedia.org |
| Oxidoreductase | (S)-2-hydroxy-fatty-acid dehydrogenase | 1.1.1.99 | Catalyzes the reversible oxidation of (S)-2-hydroxystearate to this compound. wikipedia.org | Directly involved in the biosynthesis of this compound. wikipedia.org |
| Oxidoreductase | 2-oxoacid:ferredoxin oxidoreductase (OFOR) | - | Catalyzes the oxidative decarboxylation of 2-oxoacids. u-tokyo.ac.jp | May be involved in the metabolism of this compound in certain organisms due to broad substrate specificity. u-tokyo.ac.jp |
| Lyase | 2-hydroxyacyl-CoA lyase (HACL1) | 4.1.2.- | Cleaves 2-hydroxyacyl-CoA in peroxisomal α-oxidation. nih.gov | Indirectly related by its role in the overall metabolism of hydroxy fatty acids, which are precursors to this compound. nih.gov |
| Lyase | Oxalomalate lyase | 4.1.3.13 | Cleaves 3-oxalomalate (B1238388) into oxaloacetate and glyoxylate. wikipedia.org | While acting on a different substrate, it exemplifies the carbon-carbon bond cleavage function of oxo-acid-lyases. wikipedia.org |
Regulation of Enzyme Activity and Expression
The intricate network of metabolic pathways, including those involving this compound, is tightly regulated to maintain cellular homeostasis. byjus.com This regulation occurs at multiple levels, including the control of enzyme activity and the modulation of enzyme expression.
Regulation of Enzyme Activity:
Enzyme activity can be rapidly adjusted in response to changing cellular conditions through several mechanisms:
Allosteric Regulation: Allosteric enzymes have sites other than the active site to which effector molecules can bind, either activating or inhibiting enzyme activity. libretexts.org This allows for fine-tuning of metabolic pathways. For example, the end product of a pathway can act as an allosteric inhibitor of an early enzyme in that pathway, a process known as feedback inhibition. cuny.edulabxchange.org
Cofactors and Coenzymes: Many oxidoreductases require cofactors (inorganic ions like Fe²⁺ or Mg²⁺) or coenzymes (organic molecules, often derived from vitamins) for their catalytic activity. libretexts.orglabxchange.org The availability of these molecules can therefore directly influence the rate of enzymatic reactions. For instance, the activity of NAD⁺-dependent dehydrogenases involved in this compound formation is dependent on the cellular NAD⁺/NADH ratio. wikipedia.orgwikipedia.org
Compartmentation: In eukaryotic cells, metabolic pathways are often segregated into different organelles. libretexts.org For example, fatty acid oxidation primarily occurs in the mitochondria and peroxisomes. nih.gov This compartmentalization allows for independent regulation of different metabolic processes and prevents interference between them.
Regulation of Enzyme Expression:
The amount of a particular enzyme within a cell is determined by the rates of its synthesis (transcription and translation) and degradation. Regulation at this level provides a more long-term control mechanism.
Transcriptional Regulation: The expression of genes encoding metabolic enzymes can be induced or repressed in response to various signals, such as hormones, nutrients, and cellular stress. For example, transcription factors can bind to specific DNA sequences in the promoter regions of genes, thereby activating or blocking their transcription. nih.gov
Post-translational Modifications: After synthesis, enzymes can be chemically modified in ways that alter their activity, stability, or subcellular localization. Common modifications include phosphorylation, acetylation, and ubiquitination.
The following table summarizes key regulatory mechanisms affecting enzymes involved in fatty acid metabolism, which are likely to also influence the metabolism of this compound.
| Regulatory Mechanism | Description | Relevance to this compound Metabolism |
|---|---|---|
| Allosteric Regulation | Binding of effector molecules to a site other than the active site, modulating enzyme activity. libretexts.org | Allows for rapid control of metabolic flux in response to the levels of substrates, products, or other metabolites. |
| Feedback Inhibition | The end product of a metabolic pathway inhibits an enzyme that acts early in the pathway. cuny.edu | Prevents the over-accumulation of metabolic intermediates and final products. |
| Cofactor/Coenzyme Availability | The concentration of necessary cofactors (e.g., Mg²⁺, Fe²⁺) and coenzymes (e.g., NAD⁺, FAD) can limit enzyme activity. labxchange.org | The activity of dehydrogenases producing this compound is dependent on the NAD⁺/NADH ratio. wikipedia.orgwikipedia.org |
| Cellular Compartmentation | Localization of enzymes and metabolic pathways within specific organelles. libretexts.org | Separates anabolic and catabolic pathways and allows for differential regulation. Fatty acid metabolism is a key example. |
| Transcriptional Control | Regulation of gene expression to control the amount of enzyme produced. nih.gov | Provides long-term adaptation to changes in cellular needs or environmental conditions. |
Role as an Intermediary in Lipid Metabolism and Lipid Homeostasis
This compound, also known as 2-ketostearic acid, is a saturated oxo fatty acid that plays a role as an intermediate in lipid metabolism. nih.govresearchgate.net It is situated within the fatty acid elongation pathway, a crucial process for extending the carbon chain of fatty acids. researchgate.netnih.gov Specifically, it is the metabolite directly upstream of the reduction step that forms 3-hydroxystearic acid, which is then further processed to create longer fatty acids. nih.govunimed.edu.ng The enzyme responsible for this reduction is a 3-ketoacyl-CoA reductase. nih.govunimed.edu.ng
The balance of lipid metabolism is critical for cellular health, and disruptions can lead to various diseases. nih.govmdpi.com The proper processing of fatty acids, including the conversion of this compound, is essential for maintaining lipid homeostasis. nih.govbiorxiv.org For instance, in the context of fat-derived flavor compound formation in products like cheese, keto-fatty acids are recognized as important precursors. wur.nl Furthermore, the metabolism of fatty acids is interconnected with other major metabolic pathways, with intermediates like acetyl-CoA serving as a hub for the breakdown and synthesis of fats, carbohydrates, and some amino acids. unimed.edu.nglibretexts.orgsajaa.co.za
In some microorganisms, the transformation of oleic acid can lead to the formation of 10-ketostearic acid, which is a different isomer from the 2-oxo form involved in fatty acid elongation. mdpi.comresearchgate.net This process involves the hydration of oleic acid to 10-hydroxystearic acid, followed by oxidation to 10-ketostearic acid. mdpi.comresearchgate.net This highlights the diverse metabolic pathways in which keto-stearic acids can be involved.
Participation in Cellular Signaling Pathways (Mechanistic Studies)
Recent research has begun to shed light on the involvement of oxo-stearic acids in cellular signaling. Saturated oxo fatty acids (SOFAs), including various isomers of oxostearic acid, have been identified as a class of endogenous bioactive lipids in human plasma. nih.govresearchgate.net
Investigation of Receptor Interactions (if applicable)
While direct receptor interactions for this compound are not extensively documented, studies on related keto-stearic acids suggest potential interactions with cellular receptors. For example, in silico molecular docking studies have shown that ketostearic acid can actively inhibit receptors such as Janus kinase 3 (JAK-3) and Spleen tyrosine kinase (SYK). jabonline.injabonline.in These kinases are involved in various signaling pathways, including those related to inflammation. The docking studies indicated stable interactions, primarily through hydrophobic and van der Waals forces, between ketostearic acid and the active sites of these proteins. jabonline.in
Downstream Molecular Effectors
Studies have identified downstream molecular effectors of oxostearic acids. For instance, 6-oxostearic acid and 7-oxostearic acid have been shown to inhibit the growth of human lung carcinoma A549 cells. nih.gov Mechanistically, this anti-proliferative effect was associated with the suppression of the expression of STAT3 and c-myc. nih.govresearchgate.net Both STAT3 and c-myc are critical regulators of cell growth and proliferation, and their downregulation points to a significant impact of these oxostearic acids on fundamental cellular processes. nih.govresearchgate.net
Additionally, in studies involving the nematode Caenorhabditis elegans, the accumulation of an upstream metabolite of the fatty acid elongation pathway, specifically 3-oxoacyl (the class of molecules to which 3-oxostearate belongs), was found to be sufficient to block the induction of the Unfolded Protein Response of the Endoplasmic Reticulum (UPRER). nih.govbiorxiv.org This suggests that 3-oxostearate can act as a signaling molecule that influences a major cellular stress response pathway. nih.gov
Precursor to Other Bioactive Lipids (e.g., Lactones, Other Oxo-Fatty Acids)
This compound and its isomers can serve as precursors for the synthesis of other bioactive lipids. In various microorganisms, 10-ketostearic acid, formed from oleic acid, can be further metabolized through β-oxidation to produce 4-ketolauric acid. mdpi.comresearchgate.net This intermediate can then be reduced and cyclized to form γ-dodecalactone, a valuable flavor and fragrance compound. mdpi.comresearchgate.net
The conversion of oxo fatty acids to lactones can also be achieved through enzymatic cascades. For example, an alcohol dehydrogenase can reduce an oxo acid to the corresponding hydroxy fatty acid, which can then spontaneously cyclize to form a lactone. acs.org This process has been demonstrated in the conversion of various fatty acids to γ- and δ-lactones, where the oxo acid is a key intermediate. acs.org
Furthermore, the presence of various isomers of oxostearic acid in sources like cow's milk fat has been suggested to be linked to their role as intermediates in the biosynthesis of unsaturated fatty acids. nih.gov This indicates that keto-stearic acids are part of a broader network of lipid transformations that produce a variety of bioactive molecules.
Influence on Organelle Function (e.g., Endoplasmic Reticulum Stress Response)
The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis, and its proper function is crucial for cellular homeostasis. pressbooks.publiu.se ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). frontiersin.org
Recent studies have revealed a direct link between lipid metabolism intermediates, such as this compound, and the ER stress response. In mammalian cells, supplementation with 3-oxostearic acid was shown to reduce the induction of the UPRER in response to tunicamycin, a known ER stress-inducing agent. researchgate.netnih.govbiorxiv.org This effect was specific to the 3-oxo metabolite, as the downstream products, 3-hydroxystearic acid and stearic acid, did not have the same inhibitory effect. nih.govbiorxiv.org
This finding came from research in C. elegans, where a disruption in the fatty acid elongation pathway, specifically at the step catalyzed by the enzyme LET-767 (a putative 3-ketoacyl reductase), led to a blockage of the UPRER. nih.govbiorxiv.org The accumulation of the upstream 3-oxoacyl metabolite was identified as the cause of this inhibition. nih.govbiorxiv.org This suggests that an imbalance in the fatty acid elongation pathway, leading to an accumulation of this compound (in its acyl-CoA form), can directly interfere with the cell's ability to respond to protein folding stress within the ER. nih.govbiorxiv.orgresearchgate.net This highlights a novel point of crosstalk between lipid metabolism and the protein quality control machinery of the cell. nih.govbiorxiv.org
Table of Research Findings on this compound and Related Compounds
| Compound/Class | Biological Role/Activity | Mechanism/Downstream Effectors | Organism/System |
| This compound (as 3-oxoacyl) | Intermediary in fatty acid elongation. nih.govunimed.edu.ng | Substrate for 3-ketoacyl reductase. nih.govunimed.edu.ng | C. elegans, Mammalian cells |
| This compound (as 3-oxoacyl) | Inhibition of the Unfolded Protein Response of the ER (UPRER). nih.govbiorxiv.org | Accumulation interferes with the UPRER induction pathway. nih.govbiorxiv.org | C. elegans, Mammalian cells |
| 6- and 7-Oxostearic Acid | Inhibition of cancer cell growth. nih.gov | Suppression of STAT3 and c-myc expression. nih.govresearchgate.net | Human lung carcinoma A549 cells |
| Ketostearic Acid (isomer not specified) | Potential anti-inflammatory activity (in silico). jabonline.injabonline.in | Inhibition of JAK-3 and SYK receptors. jabonline.injabonline.in | Molecular docking studies |
| 10-Ketostearic Acid | Precursor to γ-dodecalactone. mdpi.comresearchgate.net | Undergoes β-oxidation to 4-ketolauric acid, which is then reduced and cyclized. mdpi.comresearchgate.net | Micrococcus luteus |
Mass Spectrometry-Based Quantification and Identification
Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific analysis of this compound (2-ketostearic acid) in complex biological samples. Its coupling with chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) allows for the robust identification and quantification of this and other keto acids.
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, like other keto acids, is non-volatile and requires chemical derivatization prior to analysis to increase its volatility and thermal stability. nih.govtohoku.ac.jp A common strategy involves a two-step derivatization. First, the keto group is protected, often through oximation by reacting it with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or hydroxylamine (B1172632) hydrochloride. tohoku.ac.jpresearchgate.net This is followed by silylation of the carboxylic acid group using agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the acid to a more volatile silyl (B83357) ester. nih.govresearchgate.netnih.gov
Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by the mass spectrometer. csic.es In selected ion monitoring (SIM) mode, the instrument is set to detect specific fragment ions characteristic of the derivatized this compound, providing high sensitivity and selectivity for quantification. researchgate.net Electron impact (EI) ionization is commonly used, generating a reproducible fragmentation pattern that aids in structural confirmation. oup.com
Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Description |
| Derivatization | Step 1 (Oximation): Reaction with PFBHA or Hydroxylamine HCl. Step 2 (Silylation): Reaction with BSTFA or MTBSTFA. nih.govtohoku.ac.jpresearchgate.net |
| GC Column | Typically a fused-silica capillary column with a non-polar stationary phase (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium or Hydrogen. cambridge.org |
| Injection Mode | Splitless or split injection. csic.es |
| Oven Program | A temperature gradient is used to elute analytes, e.g., starting at 80°C and ramping up to 290°C. oup.com |
| Ionization Mode | Electron Impact (EI). oup.com |
| MS Detection | Selected Ion Monitoring (SIM) for quantification or full scan for identification. researchgate.net |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative and often more direct approach for analyzing this compound, sometimes without the need for derivatization. This technique is well-suited for polar and non-volatile molecules. jsbms.jpmarinelipids.ca
Reversed-phase liquid chromatography (RPLC) is the most common separation mode, utilizing a C18 or C8 stationary phase. researchgate.netnih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile (B52724) or methanol), often with an acid additive like formic acid, is used to separate this compound from other matrix components. researchgate.netmdpi.com
Electrospray ionization (ESI) is the preferred ionization technique, usually operated in negative ion mode ([M-H]⁻) due to the easily deprotonated carboxylic acid group. jsbms.jpjst.go.jp For quantification, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional specificity and sensitivity. researchgate.net High-resolution mass spectrometry (HRMS), such as with time-of-flight (TOF) or Orbitrap analyzers, can provide accurate mass measurements, allowing for the confident identification of this compound by determining its elemental composition. mdpi.commdpi.com
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| LC Column | Reversed-phase C18 or C8 column. researchgate.netnih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid. B: Acetonitrile or Methanol (B129727) with 0.1% Formic Acid. mdpi.com |
| Elution | Gradient elution (e.g., 5% B to 98% B over several minutes). mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. jst.go.jp |
| MS/MS Mode | Multiple Reaction Monitoring (MRM). researchgate.net |
| Precursor Ion | [M-H]⁻, m/z 297.2 |
| Fragment Ion(s) | Characteristic product ions resulting from collision-induced dissociation (e.g., loss of CO₂). |
For the most accurate and precise quantification, isotope dilution mass spectrometry (ID-MS) is the gold standard. doaj.orgshimadzu.com This method involves adding a known amount of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) to the sample as an internal standard before any sample preparation or extraction steps. doaj.orgntu.edu.sg
The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or matrix-induced ionization suppression or enhancement. oup.comjove.com The mass spectrometer can distinguish between the endogenous (light) and the labeled (heavy) analyte based on their mass difference. oup.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a precise and absolute concentration can be calculated, irrespective of variations in sample recovery. doaj.org This approach is applicable to both GC-MS and LC-MS/MS platforms. doaj.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. While MS provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy can identify the protons in the molecule and their chemical environment. For this compound, the long alkyl chain would produce a large, complex signal in the upfield region (approx. 0.8-1.6 ppm), while the protons on the carbon adjacent to the ketone (C3) would appear further downfield.
¹³C NMR spectroscopy is particularly informative. It detects the different carbon atoms in the molecule, with their chemical shifts being highly dependent on their electronic environment. The carbonyl carbon (C=O) of the ketone at the C2 position is highly deshielded and would produce a characteristic signal in the far downfield region of the spectrum, typically between 205-220 ppm. libretexts.orglibretexts.org The carboxyl carbon (-COOH) at C1 would resonate in the 170-185 ppm range. libretexts.org The remaining carbons of the stearate chain would appear in the upfield region (10-40 ppm). oregonstate.edu
Beyond structural confirmation, NMR is a powerful technique for isotopic tracing studies. By feeding cells or organisms with substrates labeled with stable isotopes like ¹³C (e.g., ¹³C-glucose or ¹³C-palmitate), researchers can track the metabolic fate of these precursors. The incorporation of ¹³C into the this compound molecule can be detected and quantified by ¹³C NMR, providing direct insights into the metabolic pathways leading to its synthesis.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
| C1 | Carboxyl (-C OOH) | 170 - 185 libretexts.org |
| C2 | Ketone (-C =O) | 205 - 220 libretexts.org |
| C3 | Methylene (-C H₂-C=O) | 40 - 55 oregonstate.edu |
| C4-C17 | Methylene (-C H₂-) | 16 - 35 libretexts.org |
| C18 | Methyl (-C H₃) | 10 - 15 libretexts.org |
Chromatographic Separation Techniques Development
The development of effective chromatographic separation techniques is critical for isolating this compound from the myriad of other compounds present in biological matrices, which is a prerequisite for accurate analysis by MS or other detectors. researchgate.net
For Gas Chromatography (GC) , the primary challenge is the need for derivatization. jsbms.jp Method development focuses on optimizing the derivatization reaction for efficiency and stability and selecting the appropriate GC column and temperature program to achieve separation from other derivatized fatty acids and metabolites. csic.es Columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used for fatty acid analysis. cambridge.org
For High-Performance Liquid Chromatography (HPLC) , reversed-phase chromatography is the dominant technique. nih.govaocs.org The separation is based on the hydrophobicity of the molecules. In RPLC, this compound, being a long-chain fatty acid, is strongly retained on a C18 column. nih.gov Its retention time is influenced by both its long alkyl chain and the polar keto and carboxyl groups. The elution order in RPLC is generally determined by chain length and degree of unsaturation, with longer, more saturated chains eluting later. aocs.org The development of ultra-high-performance liquid chromatography (UHPLC or UFLC) methods, using columns with smaller particle sizes, has enabled faster separations (often under 5-10 minutes) and higher resolution. mdpi.comnih.gov
Other techniques like silver-ion chromatography can separate compounds based on the number and geometry of double bonds, though this is less relevant for the saturated this compound. aocs.org
Sample Preparation Methodologies for Complex Biological Matrices
Effective sample preparation is crucial to remove interferences (e.g., proteins, salts, phospholipids) and enrich the concentration of this compound before instrumental analysis. researchgate.net The choice of method depends on the biological matrix (e.g., plasma, serum, tissue, cells). mdpi.comsemanticscholar.org
A common first step for plasma or serum samples is protein precipitation . researchgate.netmdpi.com This is typically achieved by adding a cold organic solvent like acetonitrile or methanol, which denatures and precipitates the proteins. mdpi.comnih.gov After centrifugation, the supernatant containing the small molecule metabolites, including this compound, is collected. mdpi.com
Following protein precipitation, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed for further cleanup and concentration.
LLE uses two immiscible solvents (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or hexane) to partition the analyte into the organic phase, leaving more polar interferences in the aqueous phase. cambridge.org
SPE utilizes a cartridge packed with a solid sorbent (e.g., C18 for reversed-phase, or an ion-exchange resin). The sample is loaded onto the cartridge, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. shimadzu.com
For tissue samples, an initial homogenization step, often in a solvent or buffer and sometimes under cryogenic conditions (e.g., with liquid nitrogen), is required to disrupt the cells and release the metabolites before extraction. mdpi.comnih.gov
Table 4: General Sample Preparation Workflow for this compound from Plasma
| Step | Procedure | Purpose |
| 1. Internal Standard Spiking | Add a known amount of isotope-labeled this compound to the plasma sample. mdpi.com | Enables accurate absolute quantification via isotope dilution. jove.com |
| 2. Protein Precipitation | Add cold acetonitrile or methanol (e.g., 4:1 solvent-to-plasma ratio), vortex, and incubate at low temperature (e.g., -20°C). mdpi.com | Removes proteins which interfere with analysis. |
| 3. Centrifugation | Spin at high speed (e.g., >13,000 rpm) at 4°C. mdpi.com | Pellets the precipitated proteins. |
| 4. Supernatant Collection | Carefully collect the clear supernatant. mdpi.com | The supernatant contains the target analyte and other small molecules. |
| 5. Evaporation & Reconstitution | Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase. mdpi.com | Concentrates the sample and ensures compatibility with the LC system. |
Chemoenzymatic Synthesis of this compound and its Derivatives
Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules like this compound. This hybrid approach often provides a more efficient and environmentally friendly alternative to purely chemical or biological methods. nih.govnih.gov
A key step in the chemoenzymatic synthesis of this compound from oleic acid is the hydration of the double bond to form 10-hydroxystearic acid, followed by the oxidation of the hydroxyl group to a ketone. nih.govresearchgate.net Oleate hydratases are crucial enzymes in this process. mdpi.com For instance, a novel oleate hydratase from Paracoccus aminophilus (PaOH) has been successfully used in a cascade reaction. researchgate.net This was combined with an alcohol dehydrogenase from Micrococcus luteus (MlADH) to oxidize the intermediate 10-hydroxystearic acid to 10-oxostearic acid. researchgate.net To regenerate the expensive NAD+ cofactor required by the ADH, a lactate (B86563) dehydrogenase (LdLDH) was also included in the cascade. researchgate.net
In one study, a one-pot, three-enzyme cascade reaction was developed for the synthesis of 10-oxostearic acid from oleic acid. researchgate.net This system utilized an oleate hydratase, an alcohol dehydrogenase, and a lactate dehydrogenase for cofactor regeneration. researchgate.net The stepwise addition of enzymes and optimization of reaction conditions were critical to maximize the yield. researchgate.net Another approach involved a two-enzyme cascade with an oleate hydratase and an alcohol dehydrogenase, which demonstrated high space-time yields for both 10-hydroxystearic acid and 10-oxostearic acid. nih.gov
The table below summarizes the yields achieved in various chemoenzymatic cascade reactions for the production of this compound and its precursor.
| Starting Material | Key Enzymes | Product | Yield | Space-Time Yield | Reference |
| Oleic acid | PaOH, MlADH, LdLDH | 10-Oxostearic acid | - | - | researchgate.net |
| Oleic acid | Engineered PaOH | 10-Hydroxystearic acid | - | 540 g L⁻¹ day⁻¹ | nih.gov |
| Oleic acid | Engineered PaOH | 10-Oxostearic acid | - | 160 g L⁻¹ day⁻¹ | nih.gov |
| Olive Oil | Lipase, Hydratase, ADH, BVMO | 9-Hydroxynonanoic acid | 35.2 g L⁻¹ | - | sciepublish.com |
Optimizing biocatalytic processes is crucial for achieving high efficiency and yield in the synthesis of this compound. mdpi.com This involves several strategies, including enzyme engineering, reaction engineering, and the use of non-conventional media. tugraz.atau.dk
Enzyme engineering, through methods like directed evolution, can significantly improve the catalytic efficiency and stability of key enzymes. nih.govtugraz.at For example, an oleate hydratase from Paracoccus aminophilus (PaOH) was engineered to have a 3.4 times increased half-life at 30 °C and a significantly improved catalytic efficiency (from 33 s⁻¹ mM⁻¹ to 119 s⁻¹ mM⁻¹). nih.gov This engineered variant, F233L/F122L/T15N, proved highly effective in the pilot synthesis of 10-hydroxystearic acid and 10-oxostearate. nih.gov
Reaction engineering focuses on optimizing the reaction conditions to maximize enzyme performance. academie-sciences.fr This can include adjusting pH, temperature, substrate concentration, and cofactor regeneration systems. researchgate.net For instance, the activity of an oleate hydratase from Rhodococcus erythropolis (OhyRe) was found to be enhanced by white light. mdpi.com The optimization of light intensity in a cascade reaction involving this enzyme led to a 30-fold increase in the yield of 10-hydroxystearic acid compared to dark conditions. mdpi.com
The use of whole-cell biocatalysts can also be an effective optimization strategy, as it can simplify the process and reduce the cost associated with enzyme purification. mdpi.com However, challenges such as substrate transport across the cell membrane and potential toxicity of the fatty acid substrate need to be addressed. researchgate.net
Development of Cascade Reactions for Enhanced Yields
Chemical Synthesis Methodologies for Isotopic Labeling and Analogue Production
Chemical synthesis provides a versatile platform for producing isotopically labeled this compound and its analogs, which are invaluable tools for metabolic studies. kit.edumusechem.com Isotopic labeling allows researchers to trace the metabolic fate of these molecules within biological systems. silantes.com
The synthesis of isotopically labeled compounds can be achieved through various methods, including chemical synthesis, biosynthesis, and isotope exchange. musechem.com For carbon labeling, precursors like ¹³CO₂ or ¹⁴CO₂ can be incorporated at an early stage of the synthesis. Late-stage labeling methods are also being developed to introduce isotopes into complex molecules more efficiently. For example, a synthetic methodology for preparing β-[¹³C]cyano-ʟ-alanine involved the use of K¹³CN in a key cyanation step. acgpubs.org While this example is for a different compound, the principle of using a labeled reagent in a crucial synthetic step is broadly applicable.
The production of this compound analogs often involves modifying the fatty acid chain or the functional groups. For example, analogs with different chain lengths or with additional functional groups can be synthesized to probe the substrate specificity of enzymes involved in fatty acid metabolism. nih.gov Chemical reactions such as epoxidation of the double bond in oleic acid, followed by ring-opening, can be used to introduce different functional groups, creating a variety of analogs. researchgate.net The synthesis of such analogs is crucial for structure-activity relationship studies and for developing potential inhibitors of specific metabolic pathways. nih.gov
Microbial Biotransformation for this compound Production
Microbial biotransformation utilizes whole microorganisms to carry out specific chemical conversions. nmb-journal.comnih.gov This approach is particularly useful for the production of this compound from renewable feedstocks like oleic acid. tandfonline.com Several bacterial strains have been identified that can hydrate oleic acid to 10-hydroxystearic acid and subsequently oxidize it to 10-oxostearic acid. tandfonline.commdpi.com
Micrococcus luteus has been shown to metabolize oleic acid to 10-hydroxystearic acid and 10-oxostearic acid. tandfonline.comd-nb.info Screening of various bacterial genera, including Rhodococcus and Dietzia, has also identified efficient producers of 10-ketostearic acid. mdpi.com For example, Rhodococcus erythropolis and Rhodococcus ruber have demonstrated high activities of both oleate hydratase and alcohol dehydrogenase, making them suitable candidates for 10-ketostearic acid production. mdpi.com
The process of microbial biotransformation can be influenced by various factors, including the composition of the culture medium and the presence of surfactants. mdpi.com While surfactants are sometimes added to increase the bioavailability of hydrophobic substrates like oleic acid, they can also have inhibitory effects on the biotransformation process. mdpi.com For instance, the addition of Tween-80 was found to inhibit the β-oxidation process in Micrococcus luteus, leading to the accumulation of 10-ketostearic acid. mdpi.com
The table below presents some microbial strains used for the biotransformation of oleic acid.
| Microbial Strain | Substrate | Key Products | Reference |
| Micrococcus luteus BLO-3 | Oleic acid | 10-hydroxystearic acid, 10-oxostearic acid, 4-oxolauric acid | tandfonline.com |
| Micrococcus luteus PCM525 | Oleic acid | 10-hydroxystearic acid, 10-ketostearic acid, γ-dodecalactone | mdpi.com |
| Rhodococcus erythropolis DSM44534 | Oleic acid | 10-ketostearic acid | mdpi.com |
| Rhodococcus ruber PCM2166 | Oleic acid | 10-ketostearic acid | mdpi.com |
| Dietzia sp. DSM44016 | Oleic acid | 10-ketostearic acid | mdpi.com |
| Probiotic Lactobacillus and Bifidobacterium strains | Oleic acid | Oxostearic acid | researchgate.net |
Genomic, Proteomic, and Metabolomic Research on 2 Oxostearate Pathways
Metabolomic Profiling of 2-Oxostearate and Related Compounds
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been instrumental in detecting and quantifying this compound and its isomers in various biological contexts.
Both untargeted and targeted metabolomics have been employed to study metabolites like this compound. Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample, providing a broad snapshot of the metabolome. metabolomicsworkbench.org This approach is often used for discovery-based research to generate new hypotheses. For instance, untargeted metabolomic analyses have been applied in studies of the gut microbiome and its influence on host metabolism, where a wide array of fatty acid metabolites are often detected. cambridge.orgnih.gov
Targeted metabolomics, on the other hand, focuses on the quantification of a specific and predefined set of metabolites. metabolomicsworkbench.org This method offers higher sensitivity and specificity for the analytes of interest. In a study investigating diabetic cardiomyopathy in a mouse model, a targeted metabolomics approach identified and quantified a positional isomer of this compound, 3-oxostearic acid. The study found that the levels of 3-oxostearic acid were upregulated in the diabetic group, suggesting a potential role for oxo-fatty acids in the pathophysiology of this condition. nih.gov Similarly, a metabolomics study on giant pandas identified 3-oxostearic acid and noted its correlation with the gut microbe Weissella. mdpi.com
The table below summarizes findings from metabolomics studies that have identified oxostearic acid isomers.
| Study Context | Metabolite Identified | Organism/System | Key Finding | Citation |
| Diabetic Cardiomyopathy | 3-Oxostearic acid | Mouse (T2D model) | Upregulated in diabetic mice, suggesting a role in disease pathology. | nih.gov |
| Gut Microbiome | 3-Oxostearic acid | Giant Panda | Correlated with the abundance of Weissella in the gut. | mdpi.com |
Untargeted and Targeted Metabolomics Approaches
Proteomic Identification and Characterization of Enzymes Involved in this compound Metabolism
Proteomics, the large-scale study of proteins, is crucial for identifying and characterizing the enzymes that catalyze the synthesis and degradation of this compound. Enzymes are the biological catalysts for metabolic reactions, and their activity dictates the flux through metabolic pathways. tutorchase.comsavemyexams.com
A key enzyme in the metabolism of this compound is (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98). This enzyme catalyzes the reversible oxidation of (R)-2-hydroxystearate to this compound, using NAD+ as a cofactor. wikipedia.org Another related enzyme, (S)-2-hydroxystearate:NAD+ oxidoreductase , has also been cataloged, indicating stereospecificity in this metabolic conversion. enzyme-database.org
Research on the enzymatic synthesis of a related compound, 10-oxostearic acid, has identified a secondary alcohol dehydrogenase from Micrococcus luteus capable of oxidizing the corresponding hydroxy fatty acid. researchgate.net Such studies highlight the role of alcohol dehydrogenases in the broader metabolism of oxo-fatty acids.
The table below lists enzymes implicated in the metabolism of this compound and related compounds.
| Enzyme Name | EC Number | Reaction | Source/Context | Citation |
| (R)-2-hydroxy-fatty-acid dehydrogenase | 1.1.1.98 | (R)-2-hydroxystearate + NAD+ <=> this compound + NADH + H+ | General enzymology | wikipedia.org |
| (S)-2-hydroxystearate:NAD+ oxidoreductase | 1.1.1.99 | (S)-2-hydroxystearate + NAD+ <=> this compound + NADH + H+ | Enzyme database | enzyme-database.org |
| Secondary alcohol dehydrogenase | N/A | 10-hydroxystearic acid -> 10-oxostearic acid | Micrococcus luteus | researchgate.net |
Transcriptomic Analysis of Genes Encoding this compound-Related Enzymes
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By measuring the expression levels of genes, transcriptomics can provide insights into how metabolic pathways are regulated.
Direct transcriptomic studies focusing on genes encoding enzymes that specifically metabolize this compound are limited. However, research in related areas offers clues. For example, in a study on lipid metabolism in the nematode Caenorhabditis elegans, the gene let-767, which encodes a putative hydroxysteroid dehydrogenase, was identified as being essential for both lipid and ER protein homeostasis. nih.gov This enzyme is predicted to act on a 3-oxoacyl substrate, which is structurally related to this compound. The expression of let-767 was shown to be regulated by SBP-1, the ortholog of the human sterol regulatory element-binding protein (SREBP), a major transcriptional regulator of lipid synthesis. nih.gov This suggests that the genes involved in oxo-fatty acid metabolism are likely under the control of key transcriptional regulators of lipid homeostasis.
Multi-Omics Integration for Systems-Level Understanding
Integrating data from metabolomics, proteomics, and transcriptomics provides a more complete, systems-level understanding of metabolic pathways. While a dedicated multi-omics study on this compound has not been published, studies on related metabolic disorders demonstrate the power of this approach.
In the investigation of diabetic cardiomyopathy, combined proteomic and metabolomic analyses revealed widespread changes in cardiac metabolism. nih.govfrontiersin.orgnih.govfrontierspartnerships.org The upregulation of 3-oxostearic acid, alongside alterations in numerous proteins, points to a complex interplay between different molecular layers in the disease process. nih.gov Such integrated approaches are essential for building comprehensive models of metabolic regulation and for identifying key nodes in pathways that could be targeted for therapeutic intervention.
Computational and Theoretical Studies of 2 Oxostearate
Molecular Docking and Dynamics Simulations with 2-Oxostearate-Converting Enzymes
Molecular docking and dynamics simulations are powerful computational tools for studying the interactions between ligands, such as this compound, and their respective enzymes. mdpi.comnih.gov These methods predict the binding mode and affinity of a ligand to a protein's active site, offering a detailed view of the molecular recognition process. mdpi.com
Molecular docking studies can be broadly categorized into rigid docking, where both the ligand and receptor conformations are fixed, and flexible docking, which allows for conformational changes in the ligand and sometimes the receptor. mdpi.comunirioja.es The process typically involves preparing the ligand and macromolecule, defining the docking type, and setting a search strategy for the ligand's conformations. unirioja.es For instance, ethyl this compound has been identified as a potent inhibitor of anandamide (B1667382) amidase, achieving nearly 100% inhibition of the enzyme in vitro. nih.gov Molecular docking could be employed to model the binding of ethyl this compound to the active site of anandamide amidase to understand the structural basis for this strong inhibition.
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of the protein-ligand complex over time. nih.govnih.gov These simulations can reveal how the binding of a ligand like this compound might induce conformational changes in the enzyme and affect its flexibility. nih.gov For example, MD simulations of enzyme-substrate complexes, such as ectoine (B1671093) synthase, have shown that ligand binding can have a stabilizing effect on the protein structure. mdpi.com Such simulations for a this compound-converting enzyme, like (R)-2-hydroxystearate:NAD+ oxidoreductase, could elucidate the dynamic interactions crucial for its catalytic activity. enzyme-database.org
Table 1: Computational Methods in Studying this compound-Enzyme Interactions
| Computational Method | Application to this compound Research | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting the binding orientation of this compound within the active site of converting enzymes (e.g., (R)-2-hydroxystearate:NAD+ oxidoreductase). enzyme-database.org | Identification of key amino acid residues involved in binding, understanding substrate specificity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-enzyme complex over time. | Analysis of complex stability, conformational changes induced by ligand binding, and the role of solvent molecules. nih.govmdpi.com |
| Hybrid QM/MM Methods | Studying the enzymatic reaction mechanism of this compound conversion with high accuracy for the reactive center (QM) and efficiency for the protein environment (MM). tsukuba.ac.jp | Detailed understanding of the transition states and reaction pathways of enzymatic conversion. |
Metabolic Network Reconstruction and Modeling of this compound Pathways
Metabolic network reconstruction is the process of defining the complete set of metabolic reactions and the metabolites involved within an organism or a specific cell type. numberanalytics.comfrontiersin.org These reconstructions are foundational for computational models that can simulate and predict metabolic fluxes. kbase.us Genome-scale metabolic models (GSMMs) are primarily reconstructed from an organism's genomic data and functional protein annotations. kbase.usnih.gov
Flux balance analysis (FBA) is a widely used computational method to analyze metabolic networks. creative-proteomics.com FBA calculates the flow of metabolites through the network by assuming a steady state, where the concentration of metabolites does not change over time. creative-proteomics.comnih.gov This constraint-based approach can predict optimal reaction flux distributions for a given biological objective, such as maximizing biomass production (growth). creative-proteomics.comnih.gov
For this compound, metabolic network modeling can be used to understand its role in cellular metabolism. For example, in the context of fatty acid metabolism, a GSMM could be used to simulate the production or degradation of this compound under various conditions. The conversion of 10-hydroxystearic acid to 10-ketostearic acid (an isomer of this compound) is a known reaction catalyzed by some secondary alcohol dehydrogenases and is coupled to the oleate (B1233923) hydratase reaction in certain assays. nih.gov This pathway could be incorporated into a metabolic model to study its flux and regulation.
Furthermore, integrating 'omics' data, such as transcriptomics or proteomics, can enhance the predictive power of these models. frontiersin.org For instance, if the expression of a gene encoding an enzyme that converts this compound is altered in a disease state, FBA can be used to predict the resulting changes in metabolic fluxes throughout the network. nih.govkbase.us
Table 2: Application of Metabolic Modeling to this compound Pathways
| Modeling Approach | Description | Relevance to this compound |
|---|---|---|
| Metabolic Network Reconstruction | Assembling a comprehensive map of metabolic reactions based on genomic and biochemical data. numberanalytics.comnih.gov | Defining the enzymatic reactions that produce and consume this compound. |
| Flux Balance Analysis (FBA) | A mathematical method to predict metabolic flux distributions in a network at a steady state. creative-proteomics.comkbase.us | Simulating the rate of this compound synthesis or degradation under different nutritional or genetic conditions. |
| Integration of 'Omics' Data | Incorporating experimental data (e.g., gene expression) to constrain and refine model predictions. frontiersin.org | Predicting how changes in enzyme expression levels affect the metabolic pathways involving this compound. |
Quantum Chemistry Calculations on this compound Reactivity and Stability
Quantum chemistry calculations, based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules like this compound. jocpr.commdpi.com These methods can accurately predict a wide range of molecular properties, including geometry, energetics, and spectroscopic behavior. jocpr.com
Density Functional Theory (DFT) is a popular quantum chemical method that can be used to determine the optimized geometry and electronic properties of this compound. scielo.org.mx By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can gain insights into the molecule's reactivity. scielo.org.mx The molecular electrostatic potential map can identify electrophilic and nucleophilic regions on the molecule, predicting sites of potential chemical reactions. scielo.org.mx
Quantum chemical calculations are also invaluable for studying reaction mechanisms. semanticscholar.orgrsc.org They can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. jocpr.com This information is crucial for understanding the kinetics and thermodynamics of reactions involving this compound, such as its enzymatic conversion or its potential for non-enzymatic degradation. For instance, the stability of related oxo-fatty acids has been studied under simulated gastric conditions, revealing their susceptibility to certain chemical modifications. mdpi.com Quantum chemistry could be used to theoretically probe the stability of the keto-enol tautomers of this compound and their relative energies.
Table 3: Quantum Chemistry in the Study of this compound
| Quantum Chemical Method | Property Calculated | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO), molecular electrostatic potential. scielo.org.mx | Predicts the most stable conformation, reactivity, and sites for chemical attack. |
| Transition State Theory | Reaction pathways, activation energies. jocpr.com | Elucidates the mechanism and kinetics of enzymatic or chemical reactions involving this compound. |
| Spectroscopic Calculations | Vibrational (e.g., FTIR) and NMR spectra. scielo.org.mxnoaa.gov | Aids in the identification and characterization of this compound and its reaction products. |
Bioinformatics Approaches for Gene and Protein Annotation
Bioinformatics provides the tools and methods for analyzing and interpreting biological data, with gene and protein annotation being a fundamental application. researchgate.net Gene annotation involves identifying the locations of genes and all of the coding regions in a genome and determining what those genes do. nih.gov
For this compound, bioinformatics is essential for identifying the genes that encode the enzymes responsible for its synthesis and metabolism. This process typically starts with sequence homology searches using tools like BLAST to find genes in a target organism that are similar to known genes with the desired function from other organisms. researchgate.net For example, to find the gene for an enzyme that converts a hydroxyl group to a keto group, one could search for homologs of known secondary alcohol dehydrogenases.
Once a candidate gene is identified, its function is further annotated using various databases and predictive tools. Databases like UniProt, KEGG, and Gene Ontology (GO) provide comprehensive information on protein function, metabolic pathways, and biological processes. researchgate.netnih.gov For example, the enzyme (R)-2-hydroxystearate:NAD+ oxidoreductase (EC 1.1.1.98) is annotated as an oxidoreductase that acts on the CH-OH group of donors with NAD+ or NADP+ as an acceptor. enzyme-database.org
Bioinformatic analysis can also contribute to the reconstruction of metabolic pathways involving this compound by linking annotated genes to specific reactions in a metabolic network. nih.govru.nl This integration of genomic and metabolic information is crucial for building the predictive models described in section 8.2.
Table 4: Bioinformatics Tools for Annotating this compound-Related Genes and Proteins
| Bioinformatics Tool/Database | Function | Application to this compound Research |
|---|---|---|
| BLAST | Sequence similarity searching. researchgate.net | Identifying candidate genes for this compound-converting enzymes based on sequence homology. |
| UniProt | A comprehensive resource for protein sequence and functional information. researchgate.net | Obtaining detailed information on known or predicted enzymes involved in this compound metabolism. |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database for understanding high-level functions and utilities of the biological system. nih.govnih.gov | Placing this compound and its related enzymes into the context of metabolic pathways. |
| Gene Ontology (GO) | A standardized vocabulary for describing gene function. nih.gov | Annotating the molecular function, biological process, and cellular component of genes related to this compound. |
Comparative and Evolutionary Biochemistry of 2 Oxostearate
Presence and Roles of 2-Oxostearate in Different Biological Kingdoms (Bacteria, Fungi, Plants, Animals)
The distribution of this compound and its metabolic precursors, 2-hydroxy fatty acids, is widespread, though its specific functions can vary significantly between different biological kingdoms.
Bacteria: Certain bacterial species are known to produce oxo fatty acids. For instance, Micrococcus luteus has been shown to metabolize oleic acid into 10-hydroxystearic acid and subsequently to 10-oxostearic acid. While this is not this compound, it demonstrates the capability of bacteria to synthesize keto fatty acids. genecards.orgscienceopen.com The presence of enzymes that can act on fatty acids, such as hydratases and dehydrogenases, is key to these transformations. scienceopen.comnih.gov In the context of decomposition, various aerobic and anaerobic bacteria are involved in the formation of adipocere, a waxy substance formed from the breakdown of fatty tissue, which contains 10-hydroxystearic acid and small amounts of 10-oxostearic acid. scienceopen.com
Fungi: Fungi are renowned for their complex secondary metabolism, producing a vast array of compounds, including many derived from fatty acids. nih.govresearchgate.netmdpi.com While direct evidence for a specific, widespread role of this compound in fungi is still emerging, the enzymatic machinery for its production is present. Fungal secondary metabolites are often sequestered in structures like sclerotia and can act as chemical defense mechanisms. scienceopen.com Given that fatty acid-derived compounds are a major class of fungal secondary metabolites, it is plausible that this compound or its derivatives play roles in fungal ecology, such as in inter-species competition or as signaling molecules. nih.govnih.gov
Plants: In the plant kingdom, the presence of hydroxylated fatty acids is well-documented, and these serve as precursors for oxo fatty acids. For example, 12-oxostearic acid has been identified as a minor component in the seed oil of Cleome viscosa. nih.gov The biosynthesis of these molecules is linked to the activity of specialized enzymes. For instance, Arabidopsis thaliana possesses D-2-hydroxy-acid dehydrogenases which have the catalytic capacity to be involved in the final steps of pathways that could produce 2-oxo fatty acids. oup.com The evolution of enzymes like Fatty Acid Desaturase 2 (FAD2) has led to a diversity of unusual fatty acids in plants, including hydroxylated forms that can be further metabolized. oup.com
Animals: In animals, 2-hydroxy fatty acids, the direct precursors to this compound, are integral components of sphingolipids, particularly in the myelin sheath of the nervous system. genecards.orguniprot.org The synthesis of these 2-hydroxysphingolipids is catalyzed by fatty acid 2-hydroxylase (FA2H). genecards.orguniprot.org The subsequent oxidation of the 2-hydroxy group to a keto group is carried out by an (R)-2-hydroxy-fatty-acid dehydrogenase, leading to the formation of this compound. This enzyme is part of the broader family of oxidoreductases. biorxiv.org While the precise signaling roles of this compound are still under investigation, the metabolism of keto fatty acids, in general, is crucial for energy production, particularly in the liver through the process of ketogenesis. nih.govmdpi.commdpi.comwikipedia.org
Evolutionary Conservation and Divergence of this compound Metabolic Enzymes
The enzymes responsible for the metabolism of this compound and its precursors show a fascinating history of conservation and divergence across the kingdoms of life.
The key enzyme for the synthesis of the precursor, fatty acid 2-hydroxylase (FA2H), is believed to have been present in the common ancestor of eukaryotes. genecards.org This suggests an ancient and fundamental role for 2-hydroxylated fatty acids. The FA2H gene belongs to the sterol desaturase family and contains a characteristic cytochrome b5 heme-binding domain essential for its catalytic activity. uniprot.org Phylogenetic analyses of related enzymes, such as the FAD2 family in plants, reveal a history of gene duplication and neofunctionalization, leading to the evolution of diverse functions including hydroxylation. oup.comfrontiersin.org This evolutionary plasticity has allowed different lineages to adapt and utilize these fatty acid derivatives for specific purposes.
The enzyme that directly produces this compound, (R)-2-hydroxy-fatty-acid dehydrogenase, belongs to the family of oxidoreductases. Phylogenetic studies of related enzymes, such as D-2-hydroxy-acid dehydrogenases in Arabidopsis thaliana, show distinct evolutionary groups, indicating divergence in their substrate specificities and potentially their physiological roles. oup.com The evolution of these dehydrogenases is a key factor in determining the metabolic fate of 2-hydroxy fatty acids in different organisms.
Furthermore, the broader pathways in which these enzymes operate, such as fatty acid oxidation, exhibit both conserved and kingdom-specific features. For example, the alpha-oxidation pathway, which generates 2-hydroxy fatty acids, occurs in the peroxisomes of animal cells and is crucial for the metabolism of branched-chain fatty acids. wikipedia.orgnih.gov In archaea, a chimeric pathway for fatty acid metabolism has been proposed, combining elements of bacterial-type β-oxidation with archaeal enzymes, highlighting the mosaic nature of metabolic evolution. biorxiv.orgnih.gov
Identification of Novel this compound-Related Pathways in Diverse Organisms
Research into the metabolism of keto fatty acids is uncovering novel pathways with potential significance in both fundamental biology and biotechnology.
In the realm of synthetic biology, 2-keto acids are being explored as key intermediates for the production of a variety of valuable chemicals, including biofuels. diva-portal.orgresearchgate.net Engineered metabolic pathways that channel carbon flux towards 2-keto acid intermediates are being developed in microorganisms like Synechocystis. diva-portal.org These efforts often involve the heterologous expression of enzymes such as α-ketoisovalerate decarboxylase and alcohol dehydrogenase. diva-portal.org
Naturally occurring novel pathways are also being discovered. Multi-enzyme cascade reactions for the synthesis of various valuable compounds from renewable fatty acids are being identified in microorganisms. nih.govresearchgate.net These cascades can involve a series of enzymatic steps, including hydration, oxidation, and cleavage of fatty acid chains, leading to the production of dicarboxylic acids, hydroxy fatty acids, and other functionalized molecules. nih.govresearchgate.net For instance, oleate (B1233923) hydratases can initiate a cascade that, through the action of alcohol dehydrogenases, can lead to the formation of keto-fatty acids. nih.gov
Furthermore, the study of secondary metabolism in fungi continues to reveal complex biosynthetic gene clusters that are responsible for the production of a wide array of bioactive compounds. nih.gov While specific pathways dedicated to this compound are still being elucidated, the general principles of fungal secondary metabolism suggest that such pathways are likely to be tightly regulated and integrated with the organism's developmental and ecological context. scienceopen.comnih.gov The potential for 2-keto fatty acids to act as signaling molecules is also an active area of investigation, with connections to broader metabolic and signaling networks. nih.govacs.org
Emerging Research Frontiers and Methodological Challenges for 2 Oxostearate
Development of Advanced In Vitro and Ex Vivo Research Models
The limitations of traditional two-dimensional cell cultures in recapitulating the complex microenvironment of tissues have spurred the development of more sophisticated in vitro and ex vivo models. These advanced systems are poised to provide deeper insights into the localized synthesis, signaling, and metabolic fate of 2-oxostearate.
Organ-on-a-chip platforms and 3D cell cultures , such as spheroids and organoids, offer a more physiologically relevant context by mimicking tissue architecture and cell-cell interactions. These models can be used to study the cell-type-specific metabolism of this compound and its effects on tissue function in a controlled environment. For instance, an intestinal organoid model could be used to investigate the dietary absorption and subsequent metabolic transformations of this compound and other oxidized lipids. researchgate.netmdpi.com
Ex vivo tissue slice cultures provide another valuable tool, maintaining the native cellular arrangement and extracellular matrix of a specific organ for a short period. This allows for the investigation of this compound metabolism and signaling in a context that closely resembles the in vivo state. For example, liver or adipose tissue slices could be used to study the enzymatic pathways involved in this compound production and degradation.
A study on the in vitro digestion of various oxidized lipids, including methyl 1this compound, highlighted the stability of this compound under simulated gastric conditions, while other lipids like methyl 9,10-epoxystearate (B1258512) underwent significant modifications. mdpi.comresearchgate.netnih.gov This underscores the importance of using appropriate models to study the fate of dietary lipids. The INFOGEST 2.0 protocol is a widely accepted in vitro digestion model that can be utilized for such studies. acs.org
Miniaturization and High-Throughput Screening for this compound Modulators
The identification of small molecules that can modulate the synthesis or signaling pathways of this compound holds therapeutic potential. Miniaturization and high-throughput screening (HTS) are crucial technologies for accelerating this discovery process.
Miniaturized assay formats , such as those conducted in microtiter plates, significantly reduce the consumption of reagents and allow for the parallel testing of thousands of compounds. mdpi.com These can be coupled with various detection methods, including fluorescence, luminescence, and mass spectrometry, to identify modulators of enzymes involved in this compound metabolism.
HTS campaigns can be designed to screen large chemical libraries for compounds that either inhibit the production of this compound or block its downstream effects. For example, a cell-based HTS assay could be developed to identify compounds that prevent this compound-induced changes in gene expression or cell signaling. The development of positive allosteric modulators for enzymes is also an area of interest. nih.gov
The development of such screening platforms requires robust and sensitive analytical methods for the detection of this compound and its metabolites. While methods for analyzing related keto and hydroxy fatty acids exist, specific and high-throughput methods for this compound will be essential for successful screening campaigns. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming biomedical research by enabling the analysis of large and complex datasets. nih.govmdpi.comcase.edu In the context of this compound research, these computational approaches can be applied in several ways:
Predictive Modeling: AI and ML algorithms can be trained on existing datasets to predict the biological activities of this compound and related molecules. nih.goveawag.ch This can help to prioritize research efforts and generate new hypotheses about its function.
Data Integration and Analysis: Lipidomics studies generate vast amounts of data. AI can be used to integrate these datasets with other 'omics' data (e.g., genomics, proteomics, transcriptomics) to identify novel pathways and networks involving this compound.
Drug Discovery: Machine learning models can be used to predict the potential therapeutic targets of this compound modulators and to design novel compounds with improved efficacy and specificity. soton.ac.uk
The availability of large, high-quality datasets is a prerequisite for the successful application of AI and ML in this field. nih.gov Therefore, continued efforts in data generation and sharing will be crucial.
Unexplored Biological Roles and Mechanistic Unraveling
Despite recent advances, many aspects of this compound's biological role remain a mystery. Future research will need to focus on unraveling its precise mechanisms of action and exploring its involvement in a wider range of physiological and pathological processes.
Identification of Receptors and Signaling Pathways: A key unanswered question is whether this compound exerts its effects through specific cellular receptors or by other mechanisms, such as altering membrane properties or acting as a substrate for further metabolic conversions. The identification of its molecular targets is a critical step towards understanding its function. The octadecanoids, a class of 18-carbon oxygenated fatty acids, are known to interact with various nuclear and G-protein coupled receptors. acs.orgnih.gov It is plausible that this compound may also interact with such receptors.
Role in Inter-organ Communication: The presence of this compound and other oxo-fatty acids in human plasma suggests they may act as signaling molecules, facilitating communication between different organs and tissues. researchgate.net Further research is needed to investigate this possibility and to identify the tissues that produce and respond to this compound.
Connection to Disease: While some studies have linked oxidized fatty acids to various diseases, the specific contribution of this compound is largely unknown. mdpi.com Future studies should investigate the levels of this compound in different disease states and explore its potential as a biomarker or therapeutic target. For example, a study in C. elegans showed that the accumulation of 3-oxostearic acid, a related compound, can impair the unfolded protein response, suggesting a link between keto-fatty acids and cellular stress responses. nih.gov
Detailed Research Findings on Related Keto-Fatty Acids
| Keto-Fatty Acid | Organism/System Studied | Key Findings | Reference |
| Methyl 1this compound | In vitro gastric digestion model | Remained unaltered during simulated gastric digestion. | mdpi.comresearchgate.netnih.gov |
| 10-Ketostearic acid | Micrococcus luteus | Formed from the hydration and subsequent oxidation of oleic acid. | mdpi.comresearchgate.net |
| 3-Oxostearic acid | Caenorhabditis elegans | Accumulation impairs the unfolded protein response (UPR). | nih.gov |
| Various oxostearic acid regioisomers | Human plasma | Identified as a class of endogenous bioactive lipids. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established enzymatic pathways for synthesizing 2-oxostearate, and how can researchers optimize reaction conditions?
- Methodological Answer : this compound is synthesized via the oxidation of (R)-2-hydroxystearate by the enzyme (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98) using NAD+ as a cofactor . To optimize reaction conditions, researchers should:
- Conduct pilot experiments varying pH (5.0–8.0), temperature (25–37°C), and NAD+ concentration to determine optimal activity.
- Monitor reaction progress using HPLC or GC-MS to quantify substrate depletion and product formation.
- Reference enzyme kinetics data (e.g., Km and Vmax) from prior studies to guide parameter selection .
Q. How should researchers characterize this compound to ensure purity and structural accuracy?
- Methodological Answer : Characterization requires a multi-technique approach:
- Spectroscopy : Use -NMR to confirm the ketone group (δ ~2.4 ppm) and -NMR to identify the carbonyl carbon (δ ~210 ppm).
- Chromatography : Validate purity via reverse-phase HPLC with a C18 column and UV detection at 210 nm.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 299.3) using high-resolution MS .
Q. What experimental design considerations are critical when studying this compound’s role in metabolic pathways?
- Methodological Answer :
- Hypothesis-Driven Design : Formulate questions linking this compound to specific pathways (e.g., β-oxidation or lipid remodeling).
- Controls : Include negative controls (e.g., enzyme inhibitors like dicoumarol) and substrate analogs to rule out non-specific reactions.
- Replicability : Follow guidelines for reporting methods (e.g., instrument models, reagent sources) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound-producing enzymes?
- Methodological Answer : Contradictions may arise from differences in assay conditions or enzyme sources. Strategies include:
- Meta-Analysis : Systematically compare literature data (pH, temperature, substrate specificity) to identify outliers or trends .
- Standardization : Replicate key studies using uniform protocols (e.g., IUBMB-recommended buffer systems) .
- Structural Studies : Perform X-ray crystallography or cryo-EM to assess enzyme conformational changes under varying conditions .
Q. What advanced statistical methods are appropriate for analyzing this compound’s concentration-dependent effects in cellular models?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
- Multivariate Analysis : Apply PCA or PLS-DA to identify correlations between this compound levels and metabolic biomarkers .
- Error Propagation : Account for measurement uncertainties in LC-MS/MS data using Monte Carlo simulations .
Q. How can researchers integrate secondary data (e.g., public metabolomics datasets) into studies on this compound’s biological roles?
- Methodological Answer :
- Data Curation : Use repositories like MetaboLights to access validated datasets. Filter by organism, tissue type, and experimental conditions .
- Cross-Validation : Compare in-house results with secondary data using statistical tools (e.g., t-tests for mean differences, Benjamini-Hochberg correction for multiple comparisons) .
- Ethical Compliance : Ensure proper attribution and licensing (e.g., CC-BY-SA 3.0) for reused data .
Q. What strategies are effective for elucidating this compound’s interaction with lipid membranes or proteins?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, incorporating lipid bilayer parameters from CHARMM force fields .
- Mutagenesis Studies : Identify critical residues in binding partners via site-directed mutagenesis and activity assays .
Guidance for Methodological Rigor
- Literature Reviews : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic sources like BenchChem .
- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use tables to summarize kinetic parameters (e.g., , ) and figures for pathway schematics .
- Ethical Reporting : Disclose conflicts of interest and obtain permissions for reproduced spectra or datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
